1-(6-Bromoisoquinolin-1-yl)ethanol
Description
1-(6-Bromoisoquinolin-1-yl)ethanol (C₁₁H₁₀BrNO, MW 252.11) is a brominated isoquinoline derivative with an ethanol substituent at the 1-position. Brominated isoquinolines are prominent in medicinal chemistry and materials science due to their bioactivity and electronic properties. For instance, 6-bromoisoquinoline derivatives exhibit anti-HIV activity and are used in Pt(II)-based emitters for optoelectronic applications .
Properties
IUPAC Name |
1-(6-bromoisoquinolin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-7(14)11-10-3-2-9(12)6-8(10)4-5-13-11/h2-7,14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNXRDCOWXWTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=CC(=C2)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method includes the reaction of 6-bromoisoquinoline with ethylene oxide under acidic conditions to yield the desired product . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening .
Chemical Reactions Analysis
1-(6-Bromoisoquinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol group to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the bromo group or to convert the ethanol group to an alkane using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or aldehydes, while reduction can produce alkanes or dehalogenated compounds .
Scientific Research Applications
1-(6-Bromoisoquinolin-1-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Bromoisoquinolin-1-yl)ethanol involves its interaction with various molecular targets and pathways. The bromoisoquinoline moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with DNA, proteins, and other cellular components .
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with 1-(6-Bromoisoquinolin-1-yl)ethanol, differing primarily in substituent groups or core heterocycles:
Key Differences and Implications
- Methanol and methanamine derivatives exhibit further variations in reactivity and bioactivity .
- Synthetic Accessibility: The ethanone derivative is synthesized via iron(II)-mediated oxidation, while the ethanol analog may require reduction steps (e.g., NaBH₄ reduction of the ketone). Methanol and methanamine derivatives likely involve distinct pathways, such as nucleophilic substitution .
- Applications: Ethanone: Used in Pt(II) complexes for color displays due to its planar structure and electron-withdrawing properties . Methanol/Methanamine: Serve as intermediates in antiviral or anticancer drug development, given the bioactivity of brominated isoquinolines . Ethanol (hypothetical): Potential applications in prodrug formulations or as a chiral building block in asymmetric synthesis.
Biological Activity
1-(6-Bromoisoquinolin-1-yl)ethanol is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. Isoquinoline derivatives have been studied for various pharmacological effects, including anticancer, antimicrobial, and antiparasitic activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN, with a molecular weight of approximately 224.08 g/mol. The presence of the bromine atom at the 6-position of the isoquinoline ring is significant for its biological activity due to its influence on electronic properties and steric factors.
Research indicates that isoquinoline derivatives can exert their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds like this compound may inhibit specific enzymes involved in cancer cell proliferation or microbial growth.
- Interaction with Receptors : The compound may act as a ligand for various receptors, influencing signaling pathways critical for cell survival and growth.
- Induction of Apoptosis : Some studies suggest that isoquinoline derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.
Anticancer Activity
Several studies have evaluated the anticancer potential of isoquinoline derivatives. For instance, a study reported that certain isoquinoline compounds exhibited significant antiproliferative effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds ranged from nanomolar to micromolar concentrations, indicating potent activity (Table 1).
| Compound | Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | LASCPC-01 (cancer) | 0.47 | >190 |
| Lycobetaine | PC-3 (prostate) | 3.85 | 11.3 |
Table 1: Anticancer activity of selected isoquinoline derivatives
The selectivity index (SI) indicates that this compound has a favorable profile, showing significantly higher activity against cancer cells compared to normal cells.
Antimicrobial Activity
Isoquinoline derivatives have also been investigated for their antimicrobial properties. In vitro studies demonstrated that compounds similar to this compound could inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of a series of isoquinoline derivatives, including this compound. The study found that modifications at the bromine position significantly influenced biological activity. For example, replacing bromine with other halogens altered the compound's potency against specific cancer cell lines.
Structure-Activity Relationship (SAR)
The SAR analysis revealed that:
- Bromine Substitution : The presence of bromine at the 6-position enhances binding affinity to target proteins.
- Hydroxyl Group : The ethanol moiety contributes to solubility and may enhance interaction with biological targets.
These insights guide further optimization of isoquinoline derivatives for improved therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
